molecular formula C11H15NO5S B4134343 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid

3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid

Cat. No. B4134343
M. Wt: 273.31 g/mol
InChI Key: SNFOXRKQZYERQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid, also known as HPMBS, is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in the field of pharmaceuticals. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This inhibition may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid in lab experiments is its high purity and yield. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying pain and inflammation-related disorders. However, one limitation of using 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid.

Future Directions

There are several future directions for the study of 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid. One direction is to further investigate its mechanism of action and its potential as a COX-2 inhibitor. Additionally, more studies are needed to determine its safety and toxicity in vivo. Finally, the potential of 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid as a cancer treatment should be further explored.
Conclusion:
In conclusion, 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in the field of pharmaceuticals. It exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid has been shown to have antitumor activity, making it a potential candidate for cancer treatment. Further studies are needed to determine its safety and toxicity in vivo and to explore its potential as a COX-2 inhibitor and cancer treatment.

Scientific Research Applications

3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid has been studied for its potential application in the treatment of various diseases. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylbenzoic acid has been shown to have antitumor activity, making it a potential candidate for cancer treatment.

properties

IUPAC Name

3-(3-hydroxypropylsulfamoyl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-8-3-4-9(11(14)15)7-10(8)18(16,17)12-5-2-6-13/h3-4,7,12-13H,2,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFOXRKQZYERQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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